(1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane

Green Chemistry Terpene Epoxidation Renewable Monomers

(1S,3S,5R,7R)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane, commonly referred to as 3-carene oxide (CAO), is a chiral, terpene-derived epoxide monomer obtained by epoxidation of the naturally abundant (+)-3-carene. With a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g·mol⁻¹, it features a rigid tricyclic framework containing a strained epoxide ring fused to a bicyclo[4.1.0]heptane core.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 936-91-4
Cat. No. B8101864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1s,3s,5r,7r)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
CAS936-91-4
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2C1CC3(C(C2)O3)C)C
InChIInChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m1/s1
InChIKeyAGHSZSJVJPSERC-JIOCBJNQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Carene Oxide (CAS 936-91-4): Procurement-Ready Baseline for a Biorenewable Tricyclic Epoxide Monomer


(1S,3S,5R,7R)-3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane, commonly referred to as 3-carene oxide (CAO), is a chiral, terpene-derived epoxide monomer obtained by epoxidation of the naturally abundant (+)-3-carene [1]. With a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g·mol⁻¹, it features a rigid tricyclic framework containing a strained epoxide ring fused to a bicyclo[4.1.0]heptane core [2]. Its defined (1S,3S,5R,7R) stereochemistry is preserved from the parent terpene, making it an enantiopure building block for asymmetric synthesis and renewable polymer chemistry [1]. Physical characterization reports a boiling point of 182.5 °C at 760 mmHg, density of 1.027 g·cm⁻³, and a flash point of 51.8 °C .

Why 3-Carene Oxide Cannot Be Casually Replaced by Other Terpene Oxides in Procurement Specifications


Although multiple terpene-derived epoxides share the identical empirical formula C₁₀H₁₆O (e.g., limonene oxide, α-pinene oxide), they are not functionally interchangeable because their ring architectures dictate fundamentally different reactivity, polymerization kinetics, and thermal outcomes in downstream applications [1]. The tricyclic, cyclopropane-fused scaffold of 3-carene oxide imposes steric constraints that slow ring-opening copolymerization (ROCOP) relative to monocyclic limonene oxide yet deliver semi-aromatic polyesters with glass-transition temperatures (Tg) exceeding 130 °C—within the performance window of petroleum-derived resins [1]. Conversely, α-pinene oxide requires Na₂SO₄ additives to suppress acid-catalyzed epoxide rearrangement during synthesis, whereas 3-carene oxide is produced cleanly as a single diastereomer without additives [2]. These structural and processing differences mean that substituting one terpene oxide for another without re-optimizing catalyst loading, reaction time, or thermal specifications will yield polymers with unpredictable molecular weight, Tg, and ester-linkage fidelity [1][2].

3-Carene Oxide (CAS 936-91-4): Quantitative Head-to-Head Evidence for Scientific Selection


Epoxidation Yield and Additive-Free Diastereoselectivity: 3-Carene Oxide vs. α-Pinene Oxide

Under identical solvent-free catalytic conditions (1 mol% VPTC polyoxometalate catalyst, 30% H₂O₂, room temperature), 3-carene undergoes clean epoxidation to 3-carene oxide as a single diastereomer in 92% isolated yield after 7 h with no additives required [1]. In contrast, α-pinene epoxidation under the same standard conditions yields no α-pinene oxide product; the addition of 0.3 equivalents of Na₂SO₄ is mandatory to suppress competing acid-catalyzed rearrangement, hydrolysis, and fragmentation, ultimately affording α-pinene oxide in only 85% isolated yield after 8 h [1]. On multigram scale-up (15 g substrate), 3-carene oxide was obtained in 76% isolated yield versus α-pinene oxide at 85% (with Na₂SO₄) [1].

Green Chemistry Terpene Epoxidation Renewable Monomers

Polymer Glass-Transition Temperature from ROCOP with Phthalic Anhydride: 3-Carene Oxide vs. Limonene Oxide Isomers

In ring-opening copolymerization (ROCOP) with phthalic anhydride (PA) catalyzed by FeMe(1)/PPNCl binary catalyst (0.50 mol% each, THF, 65 °C), 3-carene oxide (CAO) produced poly(PA-alt-CAO) with a glass-transition temperature (Tg) of 130 °C, molecular weight Mn = 3.7 kg·mol⁻¹, and 79% monomer conversion after 100 h [1]. Under identical conditions, cis/trans-limonene oxide (LO) yielded poly(PA-alt-LO) with Tg = 131 °C, Mn = 10.5 kg·mol⁻¹, and 84% conversion after only 24 h [1]. Diastereomerically pure cis-limonene oxide (cis-LO) outperformed both, delivering Tg = 141 °C and Mn = 16.4 kg·mol⁻¹ (>99% conversion, 24 h) [1]. Menthene oxide (MEO) reached Tg values between 155 and 165 °C [1].

Renewable Polymers Ring-Opening Copolymerization Thermal Properties

Bulk Physical Properties: Density and Boiling Point of 3-Carene Oxide vs. Limonene Oxide and α-Pinene Oxide

3-Carene oxide (CAS 936-91-4) exhibits a density of 1.027 g·cm⁻³ and a boiling point of 182.5 °C at 760 mmHg . By comparison, limonene oxide (cis/trans mixture, CAS 1195-92-2) has a significantly lower density of approximately 0.929 g·mL⁻¹ at 25 °C and a boiling point of 113–114 °C at 50 mmHg (equivalent to ~198 °C at 760 mmHg) . α-Pinene oxide (CAS 1686-14-2) displays intermediate values: density 0.964 g·mL⁻¹ at 25 °C and a boiling point of 188.6 °C at 760 mmHg . The 10.5% higher density of 3-carene oxide compared to limonene oxide reflects its more compact tricyclic structure containing a cyclopropane ring.

Physical Chemistry Terpene Epoxide Properties Solvent and Formulation

Stereochemical Integrity: Single-Diastereomer 3-Carene Oxide vs. Mixed-Isomer Limonene Oxide

3-Carene oxide is produced as a single diastereomer from (+)-3-carene via stereospecific epoxidation from the least-hindered face of the alkene, preserving the native (1S,3S,5R,7R) configuration [1]. In contrast, epoxidation of limonene yields a mixture of cis- and trans-limonene oxide diastereomers (typically ~1:1 ratio), which must be separated if enantiopure monomers are required [1][2]. The diastereomeric purity of 3-carene oxide translates into more uniform polymer microstructure: poly(PA-alt-CAO) exhibits well-resolved, clean NMR spectra with no detectable ether linkages, whereas limonene dioxide-derived polyesters show high polydispersity (Đ = 1.9–2.4) due to poor site-selectivity control during copolymerization [2].

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Catalyst Recyclability in Epoxidation: 3-Carene Oxide as a Robust System for Multi-Cycle Reuse

The tungsten-based polyoxometalate catalyst (VPTC) used for solvent-free epoxidation of 3-carene was successfully recycled and reused for three consecutive cycles to produce 3-carene oxide without significant loss of catalytic activity or diastereoselectivity [1]. This contrasts with the epoxidation of α-pinene, which requires the continuous addition of Na₂SO₄ additive, complicating catalyst recovery and reuse [1]. The paper specifically highlights that 'the catalyst being recycled three times to produce 3-carene oxide' validates this compound-method pairing for sustainable, multi-batch manufacturing [1].

Catalyst Recycling Green Manufacturing Process Economics

High-Value Application Scenarios for 3-Carene Oxide (CAS 936-91-4) Based on Verified Differential Evidence


Synthesis of High-Tg Semi-Aromatic Bio-Based Polyesters via ROCOP

3-Carene oxide is copolymerized with phthalic anhydride (PA) using an Fe(III)-based aminotriphenolate/PPNCl binary catalyst to produce poly(PA-alt-CAO), a fully alternating semi-aromatic polyester with a Tg of 130 °C [1]. Although its copolymerization kinetics are slower than those of cis-limonene oxide (100 h vs. 24 h for comparable conversion), the resulting polyester occupies a thermal performance niche above commodity polylactide (Tg ~60 °C) and within <15 °C of petroleum-derived polystyrene (Tg ~100 °C) [1][2]. The decomposition onset (Td,10) exceeds 210 °C, providing a >80 °C processing window between Tg and thermal degradation—suitable for coating and thermoset applications where high heat-deflection temperature is required [1].

Enantiopure Chiral Building Block for Asymmetric Synthesis

Owing to its single-diastereomer nature (1S,3S,5R,7R configuration), 3-carene oxide serves as a chiral pool starting material for the stereoselective synthesis of 2,2-dimethyl-1,3-disubstituted cyclopropane derivatives, chiral β-amino alcohols, and Schiff base ligands used in asymmetric catalysis [1][2]. The epoxide undergoes regio- and stereoselective ring-opening with primary and secondary amines, enabling the construction of libraries of enantiomerically pure aminodiols without requiring chiral resolution steps [2]. This contrasts with mixed-isomer terpene oxides that would introduce diastereomeric complexity into downstream products.

Scalable, Additive-Free Green Epoxidation for Multi-Batch Manufacturing

The solvent-free VPTC/H₂O₂ epoxidation protocol for 3-carene has been validated at 15 g scale (11.4 g isolated, 76% yield) and features three-cycle catalyst reuse without activity loss [1]. Because no Na₂SO₄ or other auxiliaries are required—unlike α-pinene epoxidation—the downstream workup is simplified to either vacuum distillation or chromatography [1]. This process is directly applicable to crude sulfate turpentine (CST) feedstock, enabling integrated biorefinery production of 3-carene oxide alongside α- and β-pinene oxides from untreated industrial waste streams [1].

Isomerization Platform for Carane-Derived Carbonyl and Allylic Alcohol Libraries

Under heterogeneous solid acid or base catalysis (e.g., Al₂O₃–rare earth mixed oxides at 80–110 °C), 3-carene oxide undergoes selective rearrangement to yield ten identified products dominated by carbonyl compounds (3-caranones) and allylic alcohols bearing the intact three-membered ring [1][2]. This product spectrum is distinct from the isomerization behavior of 2-carene oxide and provides a synthetic entry point to carane-based fragrance intermediates and fine chemicals without destroying the cyclopropane motif critical for biological activity [1].

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